Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate is an organic compound with significant relevance in medicinal chemistry. It is classified as an aromatic amine and is part of the larger family of substituted phenylacetates. Its molecular formula is , and it has a molecular weight of approximately 215.24 g/mol. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of therapeutic agents.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information about its chemical properties and potential applications. Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate falls under the classification of aromatic compounds due to the presence of the methoxy-substituted phenyl group, and it is categorized as a methylamino acetate due to its structural features.
The synthesis of methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate typically involves several steps, primarily focusing on the introduction of the methoxy group and the methylamino functionality. Common synthetic routes include:
The synthesis may involve starting materials such as 2-methoxyphenol and methylamine, followed by a series of reactions including:
These methods require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The molecular structure of methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate can be represented using various chemical notations:
InChI=1S/C11H15NO3/c1-12-10(11(13)15-3)8-5-4-6-9(7-8)14-2;/h4-7,10,12H,1-3H3
CNC(C1=CC(=CC=C1)OC)C(=O)OC
The compound features a central carbon atom bonded to a methoxyphenyl group, a methylamino group, and an acetate group. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate can participate in various chemical reactions due to its functional groups:
These reactions may be influenced by factors such as temperature, solvent choice, and the presence of catalysts. Understanding these parameters is crucial for optimizing reaction conditions in laboratory settings.
The mechanism of action for methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate involves its interaction with biological targets, potentially modulating neurotransmitter systems or other biochemical pathways.
Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate is typically characterized by:
Key chemical properties include:
Relevant data from suppliers indicate that this compound should be handled with care due to potential reactivity under certain conditions.
Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate has potential applications in:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5